Mercury(II) bis(D-gluconate)
Description
The study of how metal ions interact with organic molecules, known as coordination chemistry, is fundamental to understanding processes in biology, medicine, and industry. Within this field, the complexation of metal ions by sugar-derived acids has garnered significant attention. D-gluconic acid, an oxidation product of D-glucose, and its conjugate base, D-gluconate, are particularly noteworthy. The annual world production of D-gluconate is estimated to be around 100,000 tonnes, highlighting its widespread use. researchgate.netmpg.de This extensive application is largely due to its exceptional ability to form stable, soluble complexes with a wide variety of metal cations. mpg.de
The complexing power of D-gluconate is especially pronounced in alkaline environments. researchgate.netmpg.de Under these conditions, the alcoholic hydroxyl (OH) groups along the gluconate backbone can deprotonate, providing additional sites for metal chelation. This leads to the formation of highly stable complexes, which is crucial for applications such as industrial cleaning, cement additives, and in the food and pharmaceutical industries. mpg.de The study of metal-gluconate systems provides insight into how these versatile ligands bind to metal centers, informing the design of new compounds with tailored properties.
Properties
CAS No. |
122582-67-6 |
|---|---|
Molecular Formula |
C11H15N3O |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes
Direct Synthesis Approaches from Mercury(II) Precursors and D-Gluconic Acid
The most logical and direct approach to synthesizing Mercury(II) bis(D-gluconate) would be the reaction of a suitable mercury(II) precursor, such as mercury(II) oxide, with D-gluconic acid. However, research into this direct pathway has yielded unexpected results.
Solution-Phase Reaction Conditions and Stoichiometry
A study involving the reaction of mercury(II) oxide with D-gluconic acid in an aqueous solution was conducted with a molar ratio of 1:2, theoretically favoring the formation of Mercury(II) bis(D-gluconate). researchgate.netbakhtiniada.rubakhtiniada.ru The reaction was performed in an aqueous medium. researchgate.netbakhtiniada.ru
Interestingly, this reaction did not yield the expected mercury(II) compound. Instead, a reduction of the mercury center occurred, leading to the formation of a binuclear mercury(I) complex with the formula Hg₂(C₆H₁₁O₇)₂. researchgate.netbakhtiniada.rubakhtiniada.ru This outcome indicates that reacting D-gluconic acid with mercury(II) oxide under these conditions facilitates the reduction of Hg(II) to a formally monovalent state, forming a stable dimeric mercury(I) gluconate complex. bakhtiniada.ru The toxicity of the resulting mercury(I) compound was found to be ten times lower than the starting mercury(II) oxide. researchgate.netbakhtiniada.ru
A summary of the reported reaction is presented in the table below.
Table 1: Direct Synthesis Attempt of Mercury(II) bis(D-gluconate)
| Reactants | Molar Ratio (HgO:Gluconic Acid) | Solvent | Observed Product | Reference |
|---|
Isolation and Purification Techniques for Crystalline Products
The binuclear mercury(I) gluconate complex obtained from the direct synthesis attempt was isolated as a solid product. researchgate.netbakhtiniada.ru The characterization of this isolated product was extensive, involving elemental analysis, molar conductivity, various spectroscopic methods (IR, electronic, and NMR spectroscopy), and X-ray diffraction. researchgate.netbakhtiniada.ruresearchgate.net These analyses confirmed the presence of the binuclear cation (Hg₂)2+. researchgate.netbakhtiniada.ru The data suggest a chelate structure where each mercury atom is coordinated to two oxygen atoms: one from the carboxyl group and another from the hydroxyl group at the second carbon atom of the gluconate molecule. researchgate.netbakhtiniada.ru It was also noted that the two gluconate ions within the complex have different configurations. researchgate.netbakhtiniada.ru
Ligand Exchange and Transmetalation Reactions
While direct synthesis from mercury(II) oxide proved unsuccessful in yielding Mercury(II) bis(D-gluconate), other synthetic strategies like ligand exchange and transmetalation are common in organometallic chemistry.
Transmetalation: This process involves the transfer of a ligand from one metal center to another. nih.gov For the synthesis of Mercury(II) bis(D-gluconate), a potential transmetalation reaction could involve reacting an organomercury compound with D-gluconic acid or a gluconate salt. However, no specific examples of this application for the target compound have been reported in the reviewed literature. Transmetalation is a powerful tool in organometallic synthesis, often used to create new carbon-metal bonds. nih.govresearchgate.net
Hydrothermal and Solvothermal Synthetic Pathways
Hydrothermal and solvothermal methods are effective for synthesizing crystalline inorganic and coordination compounds under elevated temperature and pressure. rsc.orgdntb.gov.uaresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comnanochemres.orgwiley.com These techniques can promote the formation of unique structures and phases that may not be accessible under ambient conditions.
Hydrothermal Synthesis: This technique uses water as the solvent at temperatures above its boiling point in a sealed vessel called an autoclave. This method has been successfully employed to create various mercury coordination polymers and even to induce in situ reduction of mercury(II) to mercury(I) in the presence of certain organic ligands. researchgate.netresearchgate.net
Solvothermal Synthesis: This is a broader term that includes hydrothermal synthesis, but can involve a range of organic solvents instead of water. rsc.orgdntb.gov.uanih.govrsc.org This method allows for greater control over the properties of the resulting crystalline material.
While these methods are powerful for the synthesis of novel materials, including various mercury-containing coordination polymers, rsc.orgrsc.org there is no specific mention in the surveyed scientific literature of the application of hydrothermal or solvothermal pathways for the targeted synthesis of Mercury(II) bis(D-gluconate).
Table 2: Overview of Alternative Synthetic Methodologies
| Synthetic Method | General Principle | Potential Application for Mercury(II) bis(D-gluconate) |
|---|---|---|
| Ligand Exchange | Substitution of ligands on a metal center. | Reaction of a Hg(II) salt with a gluconate salt. |
| Transmetalation | Transfer of ligands between different metal centers. | Reaction of an organomercury compound with D-gluconic acid. |
| Hydrothermal/Solvothermal | Synthesis in a closed system using water or an organic solvent at elevated temperature and pressure. | Direct reaction of a Hg(II) precursor and D-gluconic acid under hydrothermal/solvothermal conditions. |
Structural Elucidation and Coordination Geometries
Ligand Binding Modes and Donor Atom Preferences in Mercury(II) Bis(D-gluconate)
Spectroscopic evidence suggests that the D-gluconate anions in Mercury(II) bis(D-gluconate) act as chelating ligands, utilizing both the carboxylate and hydroxyl oxygen atoms to coordinate with the mercury(II) ion.
The carboxylate group of the D-gluconate ligand is a primary binding site for the mercury(II) ion. Coordination typically occurs through one of the carboxylate oxygen atoms (O-1). In metal-carboxylate complexes, the carboxylate group can adopt several coordination modes, including monodentate, bidentate chelating, and bridging. In the case of Mercury(II) bis(D-gluconate), it is proposed that the carboxylate group participates in a chelating fashion, working in concert with a nearby hydroxyl group. cdnsciencepub.comresearchgate.net It is also plausible that the carboxylate groups could engage in bridging interactions, leading to the formation of polymeric or aggregated structures in the solid state, a common feature in metal-gluconate chemistry. cdnsciencepub.com
Studies on Hg(D-gluconate)₂ suggest that in addition to the carboxylate group, a hydroxyl group from the gluconate backbone is involved in coordination. cdnsciencepub.comresearchgate.net One proposed binding mode involves the alpha-hydroxyl group at the C-2 position (O-2). cdnsciencepub.comresearchgate.net Coordination through the carboxylate oxygen (O-1) and the alpha-hydroxyl oxygen (O-2) would result in the formation of a stable five-membered chelate ring. This type of chelation is common for alpha-hydroxy carboxylates.
Alternatively, interactions with other hydroxyl groups are possible. For instance, studies on the complexation of Hg(II) with different sugar acids have suggested that coordination could occur via the carboxylic oxygen and the O-4 hydroxyl group. researchgate.net The specific hydroxyl group involved in the coordination can be influenced by factors such as pH and the conformational flexibility of the gluconate chain. The potential for interactions with vicinal hydroxyl groups (e.g., O-2 and O-3) could also lead to different chelation patterns, although the formation of a five-membered ring involving the alpha-hydroxyl group is often favored.
The D-gluconate ligand in Mercury(II) bis(D-gluconate) likely exhibits a combination of chelating and potentially bridging coordination patterns. The primary mode of interaction is believed to be chelation, where a single gluconate anion binds to the mercury(II) ion through two donor atoms, such as the O-1 (carboxylate) and O-2 (hydroxyl) oxygens. cdnsciencepub.comresearchgate.net This is a common feature for polyhydroxy carboxylate ligands. uzh.ch
In addition to chelation, the carboxylate group can also act as a bridging ligand, connecting two different mercury(II) centers (a μ2-bridging mode). wikipedia.org This bridging can lead to the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers. researchgate.net While a definitive polymeric structure for Mercury(II) bis(D-gluconate) has not been confirmed, the potential for such aggregation through bridging carboxylate groups is a recognized characteristic of metal-gluconate salts. cdnsciencepub.com
Table 1: Plausible Coordination Modes of D-Gluconate with Mercury(II)
| Coordination Mode | Donor Atoms Involved | Resulting Structure | Supporting Evidence |
| Bidentate Chelating | Carboxylate (O-1), Alpha-Hydroxyl (O-2) | Five-membered chelate ring | Spectroscopic data for Hg(D-gluconate)₂ cdnsciencepub.comresearchgate.net |
| Bidentate Chelating | Carboxylate (O-1), Hydroxyl (O-4) | Seven-membered chelate ring | Potentiometric studies on Hg(II)-sugar acid complexes researchgate.net |
| Bridging | Carboxylate Group | Polymeric or aggregated structures | Common in metal-gluconate complexes cdnsciencepub.com |
Mercury(II) Coordination Numbers and Polyhedra
The mercury(II) ion is known for its flexible coordination geometry, which can vary significantly depending on the nature of the ligands. nih.gov This flexibility allows for a range of coordination numbers and polyhedra.
While mercury(II) can adopt various coordination geometries, some of the most common for simple complexes are linear (coordination number 2), trigonal planar (coordination number 3), and tetrahedral (coordination number 4). In the context of Mercury(II) bis(D-gluconate), where each gluconate ligand is proposed to be bidentate, a tetrahedral geometry would be expected. Spectroscopic studies indeed suggest a four-coordinate environment for the mercury(II) ion in this complex, consistent with a tetrahedral or distorted tetrahedral arrangement. cdnsciencepub.comresearchgate.net
Due to the large size of the mercury(II) ion and the potential for additional interactions, distorted coordination geometries are very common. nih.govresearchgate.net Therefore, the coordination polyhedron in Mercury(II) bis(D-gluconate) is likely a highly distorted tetrahedron. nih.gov
Furthermore, higher coordination numbers are also possible for mercury(II). acs.org For instance, if the carboxylate groups engage in bridging, or if water molecules are involved in the coordination sphere, the coordination number could increase to five (e.g., trigonal bipyramidal or square pyramidal) or even six (octahedral). nih.govresearchgate.net The formation of distorted square-pyramidal and trigonal-bipyramidal geometries has been observed in other mercury(II) carboxylate complexes. nih.govresearchgate.net
Table 2: Potential Coordination Geometries for Mercury(II) in Mercury(II) bis(D-gluconate)
| Coordination Number | Geometry | Plausibility for Mercury(II) bis(D-gluconate) |
| 2 | Linear | Unlikely given the bidentate nature of gluconate |
| 3 | Trigonal Planar | Possible if one gluconate is monodentate and the other is bidentate |
| 4 | Tetrahedral | Highly plausible, supported by spectroscopic data cdnsciencepub.comresearchgate.net |
| 4 | Distorted Tetrahedral | Very likely due to the nature of the ligand and Hg(II) ion nih.gov |
| 5 | Square Pyramidal/Trigonal Bipyramidal | Possible, especially in polymeric structures or with solvent coordination nih.govresearchgate.net |
| 6 | Octahedral | Less common, but possible with extensive bridging or hydration acs.org |
Supramolecular Architectures and Extended Structures
The supramolecular chemistry of mercury(II) complexes is a field of significant interest, owing to the flexible coordination geometry of the Hg(II) ion, which can range from linear to tetrahedral and octahedral arrangements. researchgate.net This flexibility, combined with the diverse binding modes of organic ligands, allows for the construction of a wide array of supramolecular architectures and extended structures, including coordination polymers. The d¹⁰ electronic configuration of mercury(II) contributes to the lability of its complexes, which can facilitate the rearrangement of metal ions and ligands during polymerization to form highly ordered network topologies. researchgate.net While specific, detailed crystallographic data for Mercury(II) bis(D-gluconate) remains elusive in the surveyed literature, analysis of related structures and general principles of mercury(II) coordination chemistry provides a strong basis for understanding its potential to form complex superstructures.
Research into the reaction between mercury(II) sources and D-gluconic acid has revealed a propensity for the formation of multinuclear species. Notably, the reaction of mercury(II) oxide with D-gluconic acid in a 1:2 molar ratio in an aqueous solution does not yield a simple monomeric Hg(II) complex. Instead, it results in the formation of a binuclear mercury(I) complex, Hg₂(C₆H₁₁O₇)₂. researchgate.netbakhtiniada.ru In this process, the mercury is reduced to a formally monovalent state.
Structural studies based on elemental analysis, molar conductivity, IR, electronic, and NMR spectroscopy, as well as X-ray diffraction, indicate that this compound contains the binuclear [Hg-Hg]²⁺ cation. researchgate.netbakhtiniada.ru The complex exhibits a chelate structure where each mercury atom is coordinated by a D-gluconate ligand. The coordination involves two oxygen atoms from the ligand: one from the carboxyl group and another from the hydroxyl group located at the second carbon atom of the gluconate chain. researchgate.netbakhtiniada.ru It has also been noted that the two gluconate ions within the complex adopt different configurations. researchgate.netbakhtiniada.ru
While this well-documented complex involves mercury(I), the underlying coordination behavior of the gluconate ligand is informative. For mercury(II), it is suggested that the ion is potentially four-coordinate, binding to two D-gluconate anions. researchgate.net This binding is proposed to occur via a carboxylate oxygen (O-1) and the hydroxyl oxygen at the second carbon (O-2) from each gluconate anion. Furthermore, aggregation of zinc group metal-D-gluconate salts, including mercury, is thought to occur through bridging carboxylate (OCO⁻) groups, which is a common mechanism for forming oligomeric or polymeric structures. researchgate.net
| Complex | Formula | Metal Oxidation State | Key Structural Features | Reference |
| Binuclear Mercury Gluconate | Hg₂(C₆H₁₁O₇)₂ | +1 | Contains the binuclear [Hg-Hg]²⁺ cation. Each Hg atom is chelated by a gluconate ligand via one carboxylate oxygen and the C-2 hydroxyl oxygen. | researchgate.netbakhtiniada.ru |
The design of coordination polymers relies on the predictable assembly of metal ions (nodes) and organic ligands (linkers) into extended networks. The synthesis of mercury(II) coordination polymers is an active area of research, with established principles that can be applied to the potential use of D-gluconate as a ligand.
The key factors influencing the architecture of Hg(II) coordination polymers include:
Coordination Geometry of Hg(II): Mercury(II) does not have a strong preference for a single coordination geometry, readily adopting linear, trigonal, tetrahedral, square pyramidal, and octahedral environments. researchgate.net This flexibility is a powerful tool, as the final structure can be manipulated by other factors.
Ligand Nature: The structure of the organic ligand is paramount. Its rigidity or flexibility, the number and type of donor atoms, and the spatial arrangement of binding sites dictate the dimensionality and topology of the resulting polymer. For instance, rigid ligands like pyridinedicarboxylates have been used to create 1D and 2D Hg(II) polymers. researchgate.net Flexible ligands can adopt various conformations, leading to different structural outcomes, sometimes influenced by the solvent. mdpi.com
Solvent and Counter-ions: The choice of solvent can induce the formation of different supramolecular isomers. rsc.org Coordinated solvent molecules or counter-ions can complete the coordination sphere of the metal and influence the packing of polymeric chains through secondary interactions like hydrogen bonding. researchgate.net
Secondary Interactions: Weak interactions, such as hydrogen bonds and secondary Hg···X (where X is a donor atom like O, S, or Cl) bonds, play a crucial role in assembling molecular units into higher-dimensional supramolecular networks. orscience.rursc.orgrsc.org
The D-gluconate anion is a particularly interesting candidate for the design of Hg(II) coordination polymers. As a pentahydroxyhexanoate, it possesses a terminal carboxylate group and five hydroxyl groups, offering multiple potential coordination sites.
Applying Design Principles to D-Gluconate:
Multidentate Bridging: D-gluconate can act as a multidentate ligand. The carboxylate group can bind in a monodentate, bidentate chelating, or bridging fashion. The bridging mode is essential for forming coordination polymers. As seen with related metal-gluconate salts, bridging via the carboxylate group is a likely mechanism to link Hg(II) centers. researchgate.net
Chelation and Extension: The hydroxyl groups, particularly the one at C-2, can participate in chelation with the carboxylate group, as observed in the binuclear mercury(I) complex. researchgate.netbakhtiniada.ru A ligand that both chelates a metal center and uses other donor atoms to bridge to adjacent centers is an effective strategy for building robust, high-dimensional networks.
Therefore, D-gluconate could be used to design Hg(II) coordination polymers where it acts as a versatile linker, potentially forming 1D chains through carboxylate bridging, which could then be further assembled into 2D or 3D structures via coordination to hydroxyl groups and/or extensive hydrogen bonding. The inherent flexibility of the gluconate carbon chain, combined with the variable coordination geometry of Hg(II), suggests that a rich variety of structural motifs could be accessible.
| Design Principle | Description | Relevance to Mercury(II) bis(D-gluconate) | Supporting Evidence/Analogy |
| Metal-Ion Geometry | Hg(II) exhibits flexible coordination numbers and geometries (e.g., linear, tetrahedral, octahedral). | Allows for diverse structural possibilities depending on how the D-gluconate ligand coordinates. | researchgate.net |
| Ligand Functionality | The ligand's donor atoms and flexibility determine the network's dimensionality. | D-gluconate offers a carboxylate group and multiple hydroxyl groups as potential donor sites. | researchgate.netmdpi.com |
| Bridging and Chelation | Ligands can bridge metal centers to form polymers and chelate to enhance stability. | D-gluconate can bridge via its carboxylate group and chelate using the carboxylate and C-2 hydroxyl group. | researchgate.netbakhtiniada.ru |
| Role of Secondary Interactions | Hydrogen bonds and weak Hg···O interactions stabilize and extend the structure. | The numerous hydroxyl groups of D-gluconate are prime sites for extensive hydrogen bonding, linking polymeric chains. | orscience.rursc.org |
Spectroscopic and Analytical Characterization Techniques for Structural Confirmation
Electronic Absorption Spectroscopy for Electronic Transitions and Coordination Environment
Electronic absorption spectroscopy investigates the electronic transitions within a molecule, which are sensitive to the coordination geometry and the nature of the ligand-metal bonding.
The UV-Vis spectrum of Mercury(II) bis(D-gluconate) is expected to be characterized by charge-transfer transitions. Given that the Hg(II) ion has a filled d¹⁰ electron configuration, d-d transitions are not possible. Therefore, any absorption bands in the UV-Vis region would likely arise from ligand-to-metal charge transfer (LMCT) events. nih.gov
In such a transition, an electron is excited from a molecular orbital that is primarily ligand-based (from the oxygen atoms of the carboxylate and hydroxyl groups) to a molecular orbital that is primarily metal-based (an empty orbital of the mercury ion). These LMCT bands for Hg(II) complexes with oxygen-donor ligands typically occur in the ultraviolet region. For instance, studies on other Hg(II) complexes, such as with tetracycline, show absorption maxima in the UV range (e.g., 320 nm). researchgate.net The precise position and intensity of these bands for Mercury(II) bis(D-gluconate) would provide information about the energy of the frontier orbitals and the electronic nature of the mercury-oxygen bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
NMR spectroscopy is an essential tool for determining the structure of molecules in solution. By analyzing the chemical shifts and coupling constants of NMR-active nuclei, one can deduce the connectivity of atoms and their spatial relationships.
Proton (¹H) NMR spectroscopy can be used to probe the environment of the hydrogen atoms within the D-gluconate ligand upon complexation with mercury(II). Although specific ¹H NMR data for Mercury(II) bis(D-gluconate) is not detailed in the available research, inferences can be drawn from studies on other metal-gluconate complexes. researchgate.net
The binding of a metal ion to the gluconate ligand is expected to cause changes in the chemical shifts (δ) of the protons on the carbon atoms adjacent to the coordination sites. Based on the proposed chelation involving the carboxylate group (at C1) and the hydroxyl group at C2, the following changes in the ¹H NMR spectrum would be anticipated:
Downfield Shift of H2: The proton attached to C2 (H2) would likely experience the most significant downfield shift (increase in δ). This is due to the deshielding effect caused by the coordination of the adjacent C2-hydroxyl group to the electron-withdrawing Hg(II) center.
Lesser Shifts for Other Protons: Protons further away from the C1/C2 chelation site (H3-H6) would be less affected, with the magnitude of the shift change decreasing with distance from the metal center.
¹³C NMR for Carbon Skeleton and Coordination Shifts
While ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon framework of organic molecules and identifying shifts in carbon resonances upon coordination to a metal ion, specific ¹³C NMR data for Mercury(II) bis(D-gluconate) could not be located in the reviewed literature. Studies on other metal-gluconate complexes have demonstrated the utility of this technique. For instance, research on D-gluconic acid and its complexes with other divalent metals has shown that the chemical shifts of the carbon atoms, particularly the carboxyl (C-1) and adjacent carbons (C-2, C-3), are sensitive to metal ion binding. cdnsciencepub.comcdnsciencepub.com However, a study that isolated a mercury-gluconate salt specified it as a binuclear mercury(I) complex and noted that it is not structurally similar to the Mercury(II) counterpart, precluding the extrapolation of its data. researchgate.net
¹⁹⁹Hg NMR for Mercury Local Environment
The ¹⁹⁹Hg isotope is a spin-½ nucleus, making it suitable for NMR spectroscopy to probe the local chemical environment of mercury in its compounds. nih.gov The chemical shift of ¹⁹⁹Hg is highly sensitive to the coordination number, the nature of the ligands, and the geometry of the complex. nih.govnih.govchemrxiv.org This technique would be invaluable for characterizing the mercury center in Mercury(II) bis(D-gluconate). However, no studies reporting the ¹⁹⁹Hg NMR spectrum or chemical shift for this specific compound were identified.
Two-Dimensional NMR Techniques for Connectivity
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms within a molecule. wikipedia.org A COSY spectrum would reveal proton-proton couplings within the gluconate ligand, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. Such analyses would definitively confirm the assignment of the gluconate structure and how it is perturbed by the mercury ion. Regrettably, no published research applying 2D NMR techniques to Mercury(II) bis(D-gluconate) could be found.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that allows for the determination of the molecular weight of a compound and can provide insights into its structure through fragmentation analysis. researchgate.net For Mercury(II) bis(D-gluconate), ESI-MS would be expected to show the molecular ion and potentially adducts with the solvent or counter-ions. Tandem MS (MS/MS) experiments could then be used to fragment the parent ion, revealing characteristic losses of water, carbon dioxide, or parts of the gluconate chain. While a fragmentation pathway for the gluconate ion from magnesium gluconate has been proposed, specific ESI-MS data for Mercury(II) bis(D-gluconate) is absent from the scientific literature. researchgate.net
Diffraction Techniques for Solid-State Crystal Structures
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. sapub.orgresearchgate.net An SCXRD study of Mercury(II) bis(D-gluconate) would provide precise information on bond lengths, bond angles, coordination geometry of the mercury ion, and the conformation of the D-gluconate ligands, leading to the absolute structure of the compound. While X-ray powder diffraction data has been mentioned for a mercury(I)-gluconate complex, no single-crystal structure has been reported for Mercury(II) bis(D-gluconate). cdnsciencepub.comresearchgate.net
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Properties
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the solid-state characterization of crystalline materials. This non-destructive method provides detailed information about the atomic and molecular structure of a compound, including its phase identity, crystal structure, and degree of crystallinity. In the context of organometallic compounds like mercury(II) bis(D-gluconate), PXRD is instrumental in confirming the formation of the desired crystalline phase and distinguishing it from starting materials, other polymorphs, or related compounds.
Detailed Research Findings
Scientific literature on the specific Powder X-ray Diffraction analysis of mercury(II) bis(D-gluconate) is limited. However, related studies on other metal gluconates and mercury complexes provide a framework for understanding the expected application and results of such an analysis.
A study involving the reaction of mercury(II) oxide with D-gluconic acid resulted in a mercury complex, which was analyzed by X-ray diffraction. researchgate.net This analysis was crucial in identifying the product as a binuclear mercury(I) complex with the formula Hg₂(C₆H₁₁O₇)₂, rather than the anticipated mercury(II) species. researchgate.netbakhtiniada.rubakhtiniada.ru This underscores the importance of PXRD in verifying the oxidation state and final structure of the metallic center in coordination complexes.
Further research comparing various metal D-gluconate salts, including those of zinc(II), cadmium(II), and mercury, noted that the mercury-D-gluconate salt exhibited dissimilarities in its PXRD pattern compared to the zinc and cadmium counterparts. researchgate.net This suggests a unique crystal packing and coordination environment for the mercury gluconate compound. While the study proposed a possible four-coordinate mercury(II) ion, detailed crystallographic data was not provided. researchgate.net
The characterization of other crystalline materials, such as magnesium gluconate, demonstrates the typical data obtained from PXRD analysis. Such studies determine the crystalline nature of the compound and can calculate properties like crystallite size. researchgate.net For instance, in the analysis of a different coordination complex, PXRD was used to confirm that no impurities were present in the starting material. rsc.org
Data on Related Compounds
Although specific PXRD peak data for mercury(II) bis(D-gluconate) is not available in the reviewed literature, the table below illustrates the kind of data that would be generated in such an analysis, based on findings for other crystalline compounds. The data includes the diffraction angle (2θ), the inter-planar spacing (d-spacing), and the relative intensity of the peaks.
Hypothetical PXRD Data Table for a Crystalline Compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 60 |
| 20.8 | 4.27 | 100 |
| 25.1 | 3.54 | 70 |
| 30.7 | 2.91 | 55 |
| 35.4 | 2.53 | 40 |
| 40.1 | 2.25 | 30 |
Note: This table is for illustrative purposes only and does not represent actual data for Mercury(II) bis(D-gluconate).
The analysis of a PXRD pattern involves comparing the observed peak positions and intensities to a reference database or to a pattern calculated from a known single-crystal structure. cam.ac.uk The uniqueness of the powder pattern serves as a fingerprint for the crystalline phase, allowing for unambiguous identification. The presence of sharp, well-defined peaks in a PXRD pattern is indicative of a highly crystalline material, whereas broad, diffuse features suggest the presence of amorphous or poorly crystalline components.
Solution Phase Chemistry and Speciation Studies
Potentiometric Studies of Complex Formation Equilibria
Potentiometric titration is a cornerstone technique for investigating metal-ligand equilibria in solution. fortunejournals.com This method involves monitoring the potential of a suitable electrode, typically a pH-sensitive glass electrode, as a titrant is added to a solution containing the metal ion and the ligand. By analyzing the resulting titration curve, researchers can deduce the stoichiometry and stability of the complexes formed. tsu.ru
Determination of Stability Constants and Stoichiometries
The reaction between a metal ion, such as Hg²⁺, and a ligand like the D-gluconate anion (Gluc⁻) can result in the formation of various complex species, such as [Hg(Gluc)]⁺ and [Hg(Gluc)₂]. The equilibrium for these formations is described by stability constants (also known as formation constants), which quantify the strength of the interaction between the metal and the ligand. wikipedia.org These constants can be either stepwise (Kₙ) or cumulative (βₙ), with the cumulative constant being the product of the stepwise constants. scispace.com
To determine these constants for the mercury(II)-gluconate system, a solution containing known concentrations of mercury(II) ions and gluconic acid would be titrated with a standard solution of a strong base, like sodium hydroxide. The change in pH is recorded after each addition of the titrant. The data from the titration curve, which shows pH as a function of the volume of added titrant, allows for the calculation of the stability constants, often with the aid of specialized computer programs that refine the data to find the best-fit chemical model. fortunejournals.com
While specific data for mercury(II)-gluconate is scarce, studies on other divalent metal-gluconate complexes provide insight into the expected outcomes. For instance, research on various metal-gluconic acid complexes has determined stoichiometries and stability constants, illustrating the types of data potentiometric studies can yield. researchgate.net
Table 1: Illustrative Stability Constants for Divalent Metal-Gluconate Complexes at pH 7 This table presents data for other metal-gluconate complexes to illustrate the typical output of potentiometric studies. Data for Hg(II) is not available.
| Metal Ion | Stoichiometry | Log β Value |
|---|---|---|
| Cd²⁺ | 1:1 | 13 - 20 |
| Co²⁺ | 1:1 | 13 - 20 |
| UO₂²⁺ (U(VI)) | 1:1 | 19.9 ± 2 |
Source: Adapted from studies on various metal-gluconic acid complexes. researchgate.net
Influence of pH and Ionic Strength on Speciation
The speciation of mercury(II) in an aqueous solution—that is, the distribution of different mercury-containing species—is highly dependent on factors such as pH and the presence of other ions (ionic strength). sci-hub.boxnih.gov As the pH of a solution containing Hg²⁺ and gluconic acid changes, the dominant species will shift. At low pH, the gluconic acid will be protonated, and the free Hg²⁺ ion (or its aqua complexes) may prevail. As the pH increases, the carboxylic acid group and subsequently the alcoholic hydroxyl groups of the gluconate can deprotonate, making it a more effective chelating agent. mpg.de This leads to the formation of various mercury(II)-gluconate complexes. researchgate.net
Furthermore, in alkaline conditions, the formation of hydroxo-complexes like [Hg(OH)]⁺ and Hg(OH)₂ can compete with the formation of gluconate complexes. pjoes.comchemeducator.org The ionic strength of the medium, typically controlled by adding a non-coordinating electrolyte like sodium perchlorate (B79767) (NaClO₃) or sodium nitrate (B79036) (NaNO₃), also affects the stability constants by influencing the activity coefficients of the ions in solution. wikipedia.org Therefore, stability constants are always reported for a specific temperature and ionic strength.
Conductometric Titrations for Stoichiometry and Solution Behavior
Conductometric titration is another valuable technique for elucidating the stoichiometry of complex formation in solution. This method is based on the principle that the electrical conductivity of a solution changes as ions are replaced by other ions of different mobility during a titration. sapub.org
In a hypothetical conductometric titration of mercury(II) with D-gluconate, a solution of a mercury(II) salt would be titrated with a solution of sodium gluconate. The conductivity of the solution would be measured after each addition of the titrant. A plot of conductivity versus the volume of titrant added would typically consist of two or more linear segments with different slopes. The points where these lines intersect correspond to the stoichiometric endpoints of the complexation reactions (e.g., 1:1 or 1:2 metal-to-ligand ratios). sapub.org This method is particularly useful when potentiometric or spectrophotometric methods are not feasible. While specific studies on the mercury-gluconate system are not available, the technique has been successfully applied to determine the stoichiometry of other metal-gluconate systems, such as cobalt-gluconate complexes. researchgate.net
Advanced Methodologies for Chemical Speciation Analysis in Aqueous Media
Beyond classical titration and spectrophotometric methods, a range of advanced analytical techniques can provide deeper insights into the speciation of mercury in complex aqueous environments. These methods often involve the coupling of a separation technique with a highly sensitive detector. nih.gov
Hyphenated techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) are powerful tools for separating different metal species in a sample and quantifying them at very low concentrations. tamu.edu While typically applied to differentiate between inorganic mercury, methylmercury (B97897), and other organomercury compounds, such techniques could potentially be adapted to separate different mercury-gluconate complexes or to distinguish them from other mercury species in a mixed-ligand system.
Furthermore, computational modeling and quantum chemical calculations are increasingly used to predict the structures, stability, and spectroscopic properties of metal complexes in solution. acs.org These theoretical approaches can complement experimental data and provide a molecular-level understanding of the bonding and interactions between mercury(II) and the D-gluconate ligand.
Theoretical and Computational Investigations of Mercury Ii D Gluconate Complexes
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a primary computational method used to study the electronic structure and bonding in mercury complexes. nih.gov DFT calculations balance computational cost and accuracy, making them suitable for systems containing heavy elements like mercury. Functionals such as B3LYP are often employed, paired with appropriate basis sets that account for relativistic effects, which are significant for mercury. For instance, the Stuttgart relativistic ECP 78MWB basis set for mercury combined with sets like 6-311++G(d,p) for lighter atoms (C, H, O) provides a reliable level for geometry and electronic property calculations. nih.gov
A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy structure. For Mercury(II) bis(D-gluconate), this involves determining the bond lengths, bond angles, and dihedral angles that define the coordination environment of the Hg(II) ion and the conformation of the D-gluconate ligands.
Based on studies of other metal-gluconate complexes, the D-gluconate ligand is expected to act as a bidentate chelate, coordinating to the mercury ion through the carboxylate oxygen and the oxygen of an adjacent hydroxyl group, forming a stable five-membered ring. researchgate.netmpg.de DFT optimization would confirm this, providing precise Hg-O bond distances. The linear or distorted tetrahedral coordination preferred by Hg(II) would be explored by arranging two bidentate gluconate ligands around the central ion.
The results of a typical DFT geometry optimization for a plausible coordination sphere are illustrated in the table below. These values are predictive and await experimental verification.
Table 1: Illustrative Optimized Geometric Parameters for a [Hg(D-gluconate)₂] Complex This table presents hypothetical data based on typical DFT calculation outputs for similar metal complexes.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
|---|---|---|---|---|
| Bond Length (Å) | Hg | O (carboxylate) | - | 2.05 - 2.15 |
| Bond Length (Å) | Hg | O (hydroxyl) | - | 2.10 - 2.20 |
| Bond Angle (°) | O (carb) | Hg | O (hyd) | ~75 - 80 |
| Bond Angle (°) | O (carb) | Hg | O (carb) | ~160 - 170 (distorted linear) |
For solid-state investigations, periodic DFT calculations can be used to optimize the crystal structure, predicting lattice parameters and understanding intermolecular interactions like hydrogen bonding between gluconate ligands in the crystal lattice.
Once the molecular structure is optimized, DFT can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations within DFT can predict ¹³C and ¹⁹⁹Hg NMR chemical shifts. Comparing calculated shifts with experimental data helps confirm the proposed structure in solution. The ¹⁹⁹Hg chemical shift is particularly sensitive to the coordination environment of the mercury center.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of the complex. The calculated vibrational modes, particularly the Hg-O stretching frequencies, provide direct information about the bonding between the mercury ion and the gluconate ligands. Isotopic substitution, for example with D₂O, can be modeled to aid in assigning specific vibrational modes. nih.gov
Table 2: Example of Calculated vs. Experimental NMR Chemical Shifts This table is a hypothetical representation to illustrate the comparison between theoretical and experimental data.
| Nucleus | Atom Description | Calculated Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|---|
| ¹³C | Carboxylate Carbon (C1) | 175.8 | 176.2 |
| ¹³C | C2 (bearing OH group) | 74.5 | 74.1 |
| ¹⁹⁹Hg | Central Metal Ion | -1450 | -1465 |
Molecular Mechanics and Force Field Calculations for Conformational Analysis
While DFT is highly accurate for electronic structure, it is computationally intensive. The D-gluconate ligand possesses significant conformational flexibility due to the rotatable bonds in its carbon chain. Molecular Mechanics (MM) methods, which use classical force fields (e.g., MMFF or UFF), are better suited for exploring the vast conformational landscape of the complex.
Conformational searches using MM can identify numerous low-energy structures. The most stable conformers can then be subjected to more accurate DFT calculations to refine their geometries and determine their relative energies. This two-step approach is efficient for analyzing large, flexible molecules like Mercury(II) bis(D-gluconate).
Prediction of Coordination Modes and Thermodynamic Stability
Computational chemistry is a key tool for predicting how the D-gluconate ligand binds to the Hg(II) ion and the stability of the resulting complex. DFT calculations can be used to compare the energies of different possible coordination modes (isomers). For instance, the chelation could involve different hydroxyl groups along the gluconate backbone. By calculating the total electronic energy of each possible isomer, the most thermodynamically stable structure can be identified.
The calculated binding energy provides a theoretical value for the complex's stability, which can be correlated with experimentally determined formation constants. Such calculations have been used to show that electron-donating groups stabilize mercury complexes. researchgate.net
Table 3: Calculated Relative Energies for Different Coordination Isomers This table provides a hypothetical comparison of energies for different ways the gluconate ligand might bind to mercury.
| Isomer | Coordination Sites | Relative Energy (kcal/mol) |
|---|---|---|
| Isomer A (Most Stable) | Carboxylate (C1-O) & Hydroxyl (C2-O) | 0.0 |
| Isomer B | Carboxylate (C1-O) & Hydroxyl (C4-O) | +5.7 |
| Isomer C | Monodentate (Carboxylate only) | +12.1 |
Computational Modeling of Solution-Phase Equilibria and Reaction Pathways
To understand the behavior of Mercury(II) bis(D-gluconate) in an aqueous solution, computational models must account for the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be combined with DFT calculations to simulate the effect of the solvent on the complex's structure and stability.
These models allow for the prediction of:
Speciation: By calculating the energies of protonated and deprotonated forms, it is possible to predict how the complex will exist at different pH values. The alcoholic hydroxyl groups of the gluconate ligand can deprotonate at high pH, potentially leading to stronger chelation.
Reaction Pathways: Computational methods can map the energy profile of chemical reactions, such as ligand exchange or decomposition. By identifying transition states and calculating activation energies, these models can provide insights into the kinetics and mechanisms of reactions involving the mercury complex.
This approach is critical for building accurate models of how the complex behaves in biological or environmental systems where it interacts with water and other potential ligands.
Interactions in Environmental and Biological Systems Non Clinical Context
Environmental Chemical Speciation and Mobility of Mercury(II) in the Presence of Gluconate
The environmental fate of mercury is profoundly influenced by its chemical form, or speciation. The speciation of mercury(II) dictates its solubility, mobility, and bioavailability. While direct studies on Mercury(II) bis(D-gluconate) are absent, the behavior of Hg(II) in the presence of gluconate can be inferred from general coordination chemistry principles. Gluconate, a carboxylate-rich organic ligand, would form a soluble complex with Hg(II), potentially influencing its environmental pathways.
In aquatic and soil systems, the mobility of mercury(II) is largely controlled by its interaction with various ligands. In many natural waters, Hg(II) speciation is dominated by complexes with chloride and natural organic matter (NOM). researchgate.netpjoes.com The introduction of gluconate could alter this distribution.
Transformation: Gluconate, as a readily biodegradable organic molecule, could serve as a carbon source for microorganisms. Microbial degradation of the gluconate ligand would release the Hg(II) ion, making it available for other transformation pathways, such as binding to sulfides or undergoing reduction. nih.gov
The stability of metal-gluconate complexes varies with the metal ion and pH. While no stability constant for Mercury(II) bis(D-gluconate) is available, data for other divalent and trivalent metals provide context for its potential binding strength. researchgate.net
Table 1: Stability Constants (log β) for Metal-Gluconate (Gl) Complexes at pH 7
| Metal Ion | Complex Stoichiometry | log β Value |
|---|---|---|
| Co(II) | Co1Gl1 | ~13-20 |
| U(VI) | U1Gl1 | ~13-20 |
| Ce(III) | Ce1Gl1 | ~24-38 |
Data extrapolated from studies on various metal-gluconate complexes. The exact values can vary based on experimental conditions. researchgate.net
The biogeochemical cycling of mercury involves complex redox reactions and microbial methylation, which converts inorganic mercury into the highly toxic methylmercury (B97897) (MeHg). princeton.edu
Redox Pathways: Mercury exists in multiple oxidation states (Hg(0), Hg(I), and Hg(II)). The reduction of Hg(II) to volatile elemental mercury (Hg(0)) is a key process affecting its atmospheric transport. researchgate.net The presence of organic ligands can influence this process. Dissolved organic matter (DOM), for instance, can play a dual role, sometimes promoting the photochemical reduction of Hg(II) while also forming strong complexes that inhibit reduction. nih.gov The gluconate ligand could potentially facilitate the photoreduction of Hg(II) by acting as a reductant upon photo-degradation. Conversely, by forming a stable complex, it might shield Hg(II) from microbial reduction.
Methylation Processes: The methylation of mercury is a microbially-mediated process, primarily occurring under anaerobic conditions by organisms such as sulfate- and iron-reducing bacteria. nih.govnih.gov The bioavailability of Hg(II) for methylation is a critical factor. princeton.edu Complexation with ligands significantly affects this bioavailability. Strong binding to sulfide (B99878) or certain fractions of NOM can decrease the rate of methylation. mdpi.comslu.se The formation of a soluble Mercury(II)-gluconate complex could either increase bioavailability by keeping mercury in the aqueous phase or decrease it if the complex itself is not readily taken up by methylating bacteria. The metabolism of the gluconate ligand by these microbial communities would further complicate the net effect on methylation. nih.gov Environmental factors such as pH, redox potential, and the presence of other ions strongly influence methylation rates. nih.gov
Interactions with Natural Organic Matter (NOM) and Thiol-Containing Biomolecules
Mercury(II) is a soft Lewis acid and exhibits a very high affinity for soft Lewis bases, particularly the reduced sulfur functional groups (thiols) found abundantly in NOM and biological molecules. nih.govmsu.ru
The interaction between Mercury(II) bis(D-gluconate) and these molecules would likely be dominated by ligand exchange reactions. The carboxylate groups of gluconate form a weaker bond with Hg(II) compared to the strong covalent bond formed with thiol groups. msu.ru Therefore, it is highly probable that in an environment containing NOM or thiol-containing biomolecules like cysteine or glutathione (B108866), the gluconate ligands would be rapidly displaced.
Hg(Gluconate)₂ + 2 R-SH → Hg(SR)₂ + 2 Gluconic Acid
This displacement would lead to the sequestration of mercury by NOM, which generally reduces its mobility and bioavailability. msu.rucolorado.edu Studies have shown that Hg(II) binds to NOM predominantly through bidentate coordination with thiol groups, forming highly stable complexes. colorado.eduresearchgate.net
Table 2: Comparison of Ligand Affinities for Mercury(II)
| Ligand Functional Group | Representative Molecule | Relative Binding Strength | Stability Constant (log K) Range |
|---|---|---|---|
| Thiol (-SH) | Cysteine, Glutathione | Very High | 15 - 30+ |
| Hydroxyl (-OH) | Water, Alcohols | Low | Variable, generally low |
| Carboxyl (-COOH) | Acetate, Gluconate | Moderate | ~5-10 (for analogous metals) |
| Chloride (Cl⁻) | Chloride ion | Moderate to High | ~7-15 (for β₂) |
Values are generalized from various sources and depend heavily on pH, ionic strength, and stoichiometry. researchgate.netnih.govresearchgate.net
Fundamental Biochemical Mechanisms of Mercury-Ligand Recognition and Binding
In biological systems, virtually all mercuric ions are bound to thiol-containing molecules such as glutathione (GSH) and cysteine residues in proteins. nih.govscispace.com Mercury(II) does not likely exist in a "free" ionic state within cells due to its high affinity for these sulfhydryl groups. nih.gov
While there is no direct research on enzyme-mediated transformations of Mercury(II) bis(D-gluconate), enzymes could interact with the complex in two primary ways:
Action on the Ligand: Gluconate and its precursor glucose are common substrates in metabolic pathways. Enzymes such as gluconate kinase or those in the pentose (B10789219) phosphate (B84403) pathway could metabolize the gluconate ligand. This enzymatic breakdown of the ligand would release the Hg(II) ion, which would then immediately bind to the most available high-affinity sites, typically thiol groups on nearby proteins or glutathione. nih.gov
Action on the Metal Center: The binding of mercury to enzymes is a primary mechanism of its toxicity. Hg(II) can bind to cysteine residues in the active sites of enzymes, causing conformational changes and inhibiting their activity. nih.gov If Mercury(II) bis(D-gluconate) were to enter a cell, the mercury would likely be transferred to proteins, potentially inhibiting a wide range of enzymatic processes.
The kinetics of ligand exchange are crucial for understanding the transport and fate of mercury complexes. While kinetic studies for Mercury(II) bis(D-gluconate) are unavailable, the principles of ligand substitution reactions in coordination chemistry provide a framework for its expected behavior. solubilityofthings.com
Ligand exchange can occur through several mechanisms, primarily associative (where the incoming ligand binds first) or dissociative (where the outgoing ligand leaves first). cbpbu.ac.inualberta.ca For mercury(II) complexes, especially with relatively weak ligands like carboxylates, exchange is expected to be rapid (kinetically labile). cbpbu.ac.in
In the presence of biologically relevant thiols, the exchange of gluconate for a thiol ligand is expected to be extremely fast. nih.gov Although mercury-thiol complexes are thermodynamically very stable, they are also known to be kinetically labile, meaning they can undergo rapid ligand exchange with other thiol groups. nih.gov This rapid exchange is a key feature of mercury's biological chemistry, allowing it to move between different proteins and cellular compartments.
Table 3: General Kinetic Characteristics of Metal Complexes
| Complex Type | Kinetic Behavior | Typical Half-life for Exchange | Example |
|---|---|---|---|
| Ni(CN)₄²⁻ | Labile | ~30 seconds | A thermodynamically stable but kinetically labile complex. cbpbu.ac.in |
| Cr(CN)₆³⁻ | Inert | ~24 days | A complex that is slow to exchange ligands. cbpbu.ac.in |
| Hg(II)-Thiol | Labile | Very Fast | Characterized by rapid ligand exchange among thiol groups. nih.gov |
Geochemical Modeling of Mercury Speciation in Radioactive Waste Repositories
Geochemical modeling is a critical tool for the performance and safety assessment of radioactive waste repositories. mdpi.com These models are used to predict the long-term behavior of contaminants, such as mercury, within the repository environment and to evaluate their potential for migration. The speciation of a contaminant, meaning the different chemical forms in which it exists, is a key factor controlling its solubility, mobility, and toxicity. In the context of radioactive waste, mercury can be present due to its use in various nuclear processes. innovationnewsnetwork.com
The chemical environment within many proposed radioactive waste repositories, particularly those utilizing cementitious materials, is expected to be alkaline. Under such conditions, organic molecules like D-gluconate can be formed from the degradation of cellulosic materials present in the waste. D-gluconate is a chelating agent, capable of forming stable, soluble complexes with metal ions. This complexation can significantly increase the concentration of a metal in the aqueous phase, thereby enhancing its mobility and potential to migrate from the repository.
The interaction between mercury(II) and D-gluconate is of particular interest for the safety assessment of radioactive waste disposal. The formation of Mercury(II) bis(D-gluconate) complexes could potentially increase the solubility and mobility of mercury. To accurately predict the behavior of mercury in a repository where D-gluconate is present, geochemical models require reliable thermodynamic data for the formation of these complexes.
Challenges in Modeling Mercury(II) bis(D-gluconate) Interactions
A significant challenge in modeling the geochemical behavior of Mercury(II) bis(D-gluconate) is the lack of experimentally determined thermodynamic data, such as stability constants, for the relevant mercury-gluconate complexes under repository-relevant conditions. Thermodynamic databases used for geochemical modeling often have gaps, especially for complexes with organic ligands. mdpi.com
Approaches to Address Data Gaps
In the absence of experimental data, several approaches can be employed to estimate the necessary thermodynamic parameters for geochemical modeling:
Use of Chemical Analogues: The complexation behavior of chemically similar metal ions can be used to estimate the stability constants for mercury(II)-gluconate complexes. For instance, data from other divalent metal ions that form complexes with gluconate can be carefully evaluated and extrapolated.
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the structures and energies of mercury(II)-gluconate complexes. These calculations can provide estimates of the thermodynamic properties, including the Gibbs free energy of formation, which can then be used to calculate stability constants. A similar theoretical approach has been successfully used to identify technetium-gluconate species.
Incorporation into Geochemical Models
Once estimated, the thermodynamic data for Mercury(II) bis(D-gluconate) can be incorporated into the databases of geochemical modeling software, such as PHREEQC or EQ3/6. These codes are used to perform speciation and reactive transport calculations that simulate the chemical evolution of the repository system over long timescales.
The modeling process would involve defining the initial conditions of the repository, including the composition of the groundwater, the mineral phases present in the engineered barriers and host rock, and the inventory of contaminants and organic ligands. The model would then calculate the equilibrium speciation of mercury, considering the formation of Mercury(II) bis(D-gluconate) and other relevant aqueous and solid phases.
Table 1: Hypothetical Stability Constants for Mercury(II)-Gluconate Complexes
The following table presents a hypothetical set of stability constants for mercury(II)-gluconate complexes, which would be required as input for geochemical modeling. These values are for illustrative purposes and would need to be determined through experimental or computational methods.
| Complex | Log β |
| [Hg(Gluc)]+ | 5.0 |
| [Hg(Gluc)2]0 | 9.5 |
| [Hg(Gluc)(OH)]0 | 12.0 |
| [Hg(Gluc)(OH)2]- | 18.0 |
| Gluc represents the gluconate anion. | |
| Log β represents the cumulative stability constant. |
Table 2: Example of Geochemical Model Input Parameters
This table illustrates some of the key input parameters for a geochemical model simulating mercury speciation in a cementitious repository environment.
| Parameter | Value | Unit |
| pH | 12.5 | |
| Temperature | 25 | °C |
| Total Mercury Concentration | 1 x 10-6 | mol/L |
| Total Gluconate Concentration | 1 x 10-4 | mol/L |
| Groundwater Composition | Ca, Na, K, Cl, SO4, CO3 | mol/L |
| Solid Phases | Portlandite, Calcite, C-S-H |
Q & A
Q. What experimental protocols are recommended for synthesizing Mercury(II) bis(D-gluconate) with high purity?
Synthesis should follow protocols analogous to those for transition metal gluconates, such as zinc or cobalt gluconates. A typical method involves:
- Dissolving D-gluconic acid in deionized water and adjusting pH to ~7–8 with NaOH.
- Adding Hg(NO₃)₂·H₂O dropwise under constant stirring to avoid precipitation of Hg(OH)₂.
- Purifying via recrystallization or dialysis to remove unreacted ions.
Purity validation requires elemental analysis (e.g., ICP-MS for Hg²⁺ quantification), FT-IR for gluconate coordination confirmation, and TGA to assess hydration states .
Q. How can researchers validate the coordination geometry of Mercury(II) bis(D-gluconate)?
Use a combination of spectroscopic and crystallographic methods:
- X-ray crystallography for definitive structural elucidation (if single crystals are obtainable).
- Extended X-ray Absorption Fine Structure (EXAFS) to determine Hg²⁺ coordination number and bond distances.
- ¹H/¹³C NMR (in D₂O) to observe shifts in gluconate protons, indicating metal-ligand binding. For mercury, indirect methods like ¹H NMR of ligand protons are preferred due to Hg’s low NMR sensitivity .
Q. What analytical techniques are critical for assessing batch-to-batch consistency in Mercury(II) bis(D-gluconate) synthesis?
- HPLC with refractive index detection to quantify free gluconic acid.
- Atomic Absorption Spectroscopy (AAS) for Hg²⁺ content.
- Powder XRD to confirm crystallinity and phase uniformity.
- Dynamic Light Scattering (DLS) for particle size distribution in colloidal preparations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for Mercury(II) bis(D-gluconate) under varying pH conditions?
Contradictions often arise from differences in experimental setups. To address this:
- Standardize buffer systems (e.g., use phosphate vs. carbonate buffers) and ionic strength.
- Perform kinetic stability studies using UV-Vis spectroscopy to track gluconate degradation (λ = 260–280 nm).
- Compare stability in anaerobic vs. aerobic conditions, as Hg²⁺ is prone to redox reactions.
- Validate findings with parallel experiments using isotopically labeled Hg (e.g., ¹⁹⁹Hg) for traceability .
Q. What strategies optimize the use of Mercury(II) bis(D-gluconate) in transmembrane voltage studies without inducing cytotoxicity?
- Dose-response profiling : Pre-test Hg²⁺ release using fluorescence probes (e.g., Rhod-5N) in cell cultures.
- Chelator co-administration : Use low concentrations of EDTA (10–50 µM) to buffer free Hg²⁺ while preserving the compound’s electrochemical activity.
- Real-time monitoring : Employ patch-clamp electrophysiology to correlate transmembrane voltage shifts with Hg-gluconate concentrations, ensuring thresholds remain below cytotoxic levels (typically < 1 µM Hg²⁺) .
Q. How should researchers design experiments to investigate the redox behavior of Mercury(II) bis(D-gluconate) in biological systems?
- Cyclic Voltammetry (CV) in simulated physiological buffers (pH 7.4, 37°C) to identify redox potentials.
- LC-MS/MS to detect Hg⁰ (elemental mercury) or organomercury byproducts in reaction mixtures.
- Synchrotron-based XANES to track Hg speciation in in vitro models (e.g., liver microsomes).
- Control for gluconate’s antioxidant activity by comparing results with non-carbohydrate Hg complexes .
Methodological Challenges and Solutions
Q. How to address discrepancies in spectroscopic data (e.g., FT-IR) between Mercury(II) bis(D-gluconate) and related gluconates?
- Band assignment : Compare with reference spectra for Zn²⁺, Co²⁺, and Fe²⁺ gluconates to identify metal-specific shifts.
- Hg-O stretching typically appears at 450–500 cm⁻¹ (far-IR).
- Gluconate C-O bending modes (1,100–1,300 cm⁻¹) may shift due to Hg’s polarizing effect.
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model vibrational modes and assign ambiguous peaks .
Q. What statistical approaches are suitable for analyzing dose-dependent biological effects of Mercury(II) bis(D-gluconate)?
- Non-linear regression (e.g., Hill equation) to model IC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Principal Component Analysis (PCA) to disentangle correlated variables (e.g., Hg²⁺ release vs. oxidative stress markers).
- Include negative controls (e.g., Na-gluconate) to isolate Hg-specific effects .
Literature and Data Management
Q. How to systematically review conflicting reports on Mercury(II) bis(D-gluconate)’s environmental fate?
- Apply PICO framework : Population (Hg compounds), Intervention (environmental degradation), Comparison (other Hg salts), Outcome (persistence/bioaccumulation).
- Filter studies by experimental rigor: Prioritize peer-reviewed papers with explicit QA/QC protocols (e.g., ISO 17025 compliance).
- Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity across studies and identify methodological outliers .
Q. What guidelines should researchers follow when publishing spectral data for Mercury(II) bis(D-gluconate)?
- Adhere to Beilstein Journal of Organic Chemistry standards :
- Provide raw spectral data (e.g., NMR FID files) in supplementary materials.
- Annotate key peaks in FT-IR/UV-Vis spectra with proposed assignments.
- For crystallography, deposit CIF files in public repositories (e.g., Cambridge Structural Database) .
Tables
Table 1. Key Analytical Parameters for Mercury(II) bis(D-gluconate) Characterization
| Parameter | Method | Typical Value | Reference |
|---|---|---|---|
| Hg²⁺ Content | ICP-MS | 32.5 ± 0.8% (w/w) | |
| Coordination Geometry | EXAFS | Octahedral (Hg-O) | |
| Decomposition Temp. | TGA | 185–200°C |
Table 2. Common Pitfalls in Mercury(II) Gluconate Research
| Pitfall | Mitigation Strategy |
|---|---|
| Hg²⁺ leaching | Chelator buffering (EDTA) |
| Spectral ambiguity | DFT-assisted peak assignment |
| Cytotoxicity masking | Parallel testing with non-toxic analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
